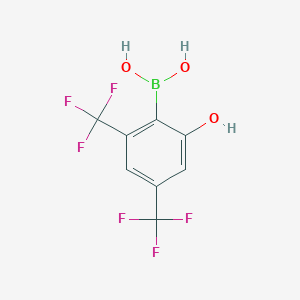
(2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic acid is an organoboron compound characterized by the presence of two trifluoromethyl groups and a hydroxyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic acid typically involves the reaction of 2,4,6-trifluorophenol with boronic acid derivatives under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . The reaction generally proceeds as follows:
Starting Materials: 2,4,6-trifluorophenol and boronic acid derivative.
Catalyst: Palladium catalyst (e.g., Pd(PPh3)4).
Base: Potassium carbonate (K2CO3).
Solvent: Toluene or ethanol.
Reaction Conditions: The mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The boronic acid moiety can be reduced to form boranes.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of trifluoromethyl-substituted ketones or aldehydes.
Reduction: Formation of borane derivatives.
Substitution: Formation of substituted phenylboronic acids.
Scientific Research Applications
(2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid moiety can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling and amidation . The presence of trifluoromethyl groups enhances the compound’s reactivity and stability, making it a valuable catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(trifluoromethyl)phenylboronic acid: Similar structure but with only one trifluoromethyl group.
4-(Trifluoromethyl)phenylboronic acid: Lacks the hydroxyl group and has a single trifluoromethyl group.
2,4-Bis(trifluoromethyl)phenylboronic acid: Similar structure but without the hydroxyl group.
Uniqueness
(2-Hydroxy-4,6-bis(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both hydroxyl and trifluoromethyl groups, which confer distinct reactivity and stability. This combination makes it particularly effective in catalytic applications and as a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C8H5BF6O3 |
|---|---|
Molecular Weight |
273.93 g/mol |
IUPAC Name |
[2-hydroxy-4,6-bis(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H5BF6O3/c10-7(11,12)3-1-4(8(13,14)15)6(9(17)18)5(16)2-3/h1-2,16-18H |
InChI Key |
VZJMBPZLTDFINR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1O)C(F)(F)F)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















